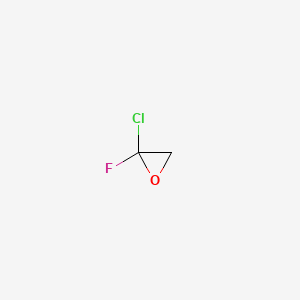

Chlorofluorooxirane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

87498-71-3 |

|---|---|

Molekularformel |

C2H2ClFO |

Molekulargewicht |

96.49 g/mol |

IUPAC-Name |

2-chloro-2-fluorooxirane |

InChI |

InChI=1S/C2H2ClFO/c3-2(4)1-5-2/h1H2 |

InChI-Schlüssel |

VBABYXDQBXUZIS-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(O1)(F)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Chlorofluorooxirane and Its Derivatives

Direct Epoxidation Routes to Chlorofluorooxirane (B12811316)

Direct epoxidation of the corresponding olefin precursor, chlorofluoroethylene, represents a primary pathway to obtaining chlorofluorooxirane. This transformation is typically achieved through the use of powerful oxidizing agents, with peracids being a prominent choice.

Peracid-Mediated Epoxidation of Chlorofluoroethylene

The reaction of a chlorofluoroalkene with a peroxycarboxylic acid (peracid) is a common method for synthesizing chlorofluorooxirane. Peracids, such as peracetic acid, are effective for this transformation. google.com The process involves the transfer of an oxygen atom from the peracid to the double bond of the olefin. mdpi.com While meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used peracid for epoxidation, concerns about its byproduct, m-chlorobenzoic acid, have been noted in environmental contexts. acsgcipr.org

The reaction is generally carried out in a liquid phase, where the olefin, which is liquid at temperatures between 50°C and 100°C, is treated with an aqueous acid phase containing the peracid. google.com For instance, a typical aqueous phase might contain acetic acid, hydrogen peroxide, and the active epoxidizing agent, peracetic acid. google.com The epoxidation is often conducted at atmospheric pressure and temperatures ranging from 50°C to 80°C. google.com The stability of peracetic acid makes it a viable option for industrial-scale production compared to less stable alternatives like performic acid. google.com

Table 1: Representative Conditions for Peracid-Mediated Epoxidation This table is illustrative of general peracid epoxidation conditions.

| Parameter | Value/Condition | Source |

| Epoxidizing Agent | Peracetic Acid | google.com |

| Substrate | Olefinically Unsaturated Compound | google.com |

| Temperature | 50°C - 80°C | google.com |

| Pressure | Atmospheric | google.com |

| Phase | Biphasic (Oil/Aqueous) | google.com |

Catalytic Epoxidation of Halogenated Olefins Precursors

Catalytic systems offer an alternative route that can enhance efficiency and selectivity. Manganese-based catalysts, in particular, have shown high activity in epoxidation reactions using peracetic acid as the terminal oxidant. organic-chemistry.org These catalysts can operate at low loadings, making them an economical choice. organic-chemistry.orgvapourtec.com A notable example involves a manganese catalyst with a tetradentate ligand derived from triazacyclononane, which is effective for a wide range of substrates. organic-chemistry.org

The development of homogeneous manganese catalysts for continuous flow processes further advances this methodology. vapourtec.comnih.gov Such systems can achieve epoxidation with catalyst loadings as low as 0.05 mol%. vapourtec.comnih.gov The mechanism of these catalyzed reactions is believed to involve an electrophilic oxidant that delivers the oxygen atom in a concerted step, avoiding the formation of unstable carbocation or radical intermediates. organic-chemistry.org This controlled mechanism is crucial when dealing with halogenated olefins, which can be sensitive to reaction conditions.

Advanced Synthetic Techniques for Enhanced Synthesis

Modern synthetic chemistry has moved towards more controlled, efficient, and safer methods for producing complex molecules like fluorinated epoxides. Flow chemistry and stereoselective synthesis are at the forefront of these advancements.

Flow Microreactor Synthesis Approaches for Fluorinated Epoxides

Flow microreactors have emerged as a powerful technology for the synthesis of organo-fluorine compounds, including fluorinated epoxides. researchgate.netresearchgate.netnih.gov These systems offer significant advantages over traditional batch reactors, such as superior control over reaction conditions (e.g., temperature and mixing), which is critical for managing highly exothermic reactions. researchgate.net The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating risks associated with violent reactions. researchgate.net

Daikin Industries, Ltd. has successfully developed a flow microreactor synthesis of fluorinated epoxides. researchgate.net This approach effectively manages the challenges of a two-step process that includes a radical addition followed by an intramolecular nucleophilic substitution, a reaction that requires efficient mixing of biphasic systems. researchgate.net The use of flow chemistry can lead to higher yields and improved product selectivity for fluorinated epoxides. researchgate.netresearchgate.net Furthermore, these systems allow for the safe handling of hazardous reagents often employed in fluorine chemistry. durham.ac.ukvapourtec.com

Stereoselective and Enantioselective Synthesis Considerations for Chlorofluorooxirane Analogues

Chlorofluorooxirane is a chiral molecule, meaning it can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer, known as asymmetric or enantioselective synthesis, is of great importance, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. nih.gov

Achieving stereoselectivity in the synthesis of chlorofluorooxirane analogues involves several key strategies:

Chiral Catalysts: Employing a chiral catalyst can direct the epoxidation of the prochiral chlorofluoroalkene to favor the formation of one enantiomer over the other. ethz.ch

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to control the stereochemical outcome of the epoxidation reaction. The auxiliary is removed in a subsequent step. ethz.ch

Substrate Control: If the starting material already contains a stereocenter, it can influence the stereochemistry of the newly formed epoxide ring. ethz.ch

The goal of these methods is to introduce the new stereocenters in a controlled manner, a process referred to as reagent control. ethz.ch The development of catalytic enantioselective methods is particularly desirable as only a small amount of the chiral reagent is needed to produce a large quantity of the enantioenriched product. ethz.ch

Optimization of Reaction Conditions for Yield and Purity in Chlorofluorooxirane Synthesis

Optimizing reaction conditions is a critical final step in developing a viable synthetic process. numberanalytics.com The primary objective is to maximize the reaction yield and product purity while minimizing waste and energy consumption. numberanalytics.comnih.gov For the synthesis of chlorofluorooxirane, several parameters can be systematically adjusted. sigmaaldrich.com

Key factors for optimization include:

Temperature and Time: Adjusting the reaction temperature and duration can significantly impact the reaction rate and the formation of byproducts. nih.gov

Catalyst and Ligand: In catalytic routes, screening different catalysts and ligands is crucial for identifying the most active and selective system. researchgate.net

Solvent: The choice of solvent can influence reagent solubility, reaction rate, and even the reaction pathway. researchgate.net

Stoichiometry: Varying the ratio of reactants, such as the olefin to the oxidizing agent, can improve conversion and minimize side reactions. researchgate.net

A systematic approach, such as a "one-factor-at-a-time" (OFAT) method or more advanced Design of Experiments (DoE), can be used to efficiently identify the optimal set of conditions. nih.gov For instance, in a catalytic epoxidation, one might find that a higher temperature and longer residence time increase yield, but also lead to more impurities. nih.gov Therefore, a balance must be struck to achieve the desired purity and throughput. nih.gov

Table 2: Parameters for Optimization in Chlorofluorooxirane Synthesis

| Parameter | Variable Options | Desired Outcome | Source |

| Temperature | Varies (e.g., 50-100°C) | Maximize reaction rate, minimize decomposition | nih.govsigmaaldrich.com |

| Catalyst | Different metal precursors (e.g., Mn, Ni), ligands | High activity and selectivity | numberanalytics.comresearchgate.net |

| Solvent | Acetic acid, acetonitrile, DCM, etc. | Optimal solubility, minimal side reactions | vapourtec.comresearchgate.net |

| Reactant Ratio | Varies (e.g., olefin:oxidant) | High conversion of limiting reagent, high purity | researchgate.net |

| Reaction Time | Varies (minutes to hours) | Complete conversion, prevent product degradation | nih.govsigmaaldrich.com |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Chlorofluorooxirane

Epoxide Ring-Opening Reactions of Chlorofluorooxirane (B12811316)

The high ring strain of the three-membered ether ring in epoxides makes them susceptible to ring-opening reactions by various reagents. libretexts.orgmasterorganicchemistry.combyjus.com For chlorofluorooxirane, the presence of electronegative halogen atoms is expected to significantly influence the electron density distribution within the ring, thereby affecting its reactivity towards nucleophiles and electrophiles.

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening is a fundamental reaction of epoxides, typically proceeding via an S\textsubscript{N}2 mechanism. libretexts.orgmasterorganicchemistry.com In this pathway, a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

The regioselectivity of nucleophilic attack on an unsymmetrical epoxide is governed by both steric and electronic factors. magtech.com.cnrsc.org In the case of chlorofluorooxirane, the two carbon atoms of the oxirane ring are substituted with a chlorine and a fluorine atom, respectively.

Under neutral or basic conditions with a strong nucleophile, the attack generally occurs at the less sterically hindered carbon atom. masterorganicchemistry.commagtech.com.cnyoutube.com The relative sizes of the chlorine and fluorine atoms would play a crucial role in determining the sterically favored site of attack.

Under acidic conditions, the regioselectivity is often reversed. The acid protonates the epoxide oxygen, making the carbon atoms more electrophilic. The nucleophilic attack then preferentially occurs at the carbon atom that can better stabilize a partial positive charge in the transition state. magtech.com.cnmasterorganicchemistry.com The relative abilities of chlorine and fluorine to stabilize an adjacent carbocation-like center through inductive and resonance effects would dictate the regioselectivity.

Table 1: General Principles of Regioselectivity in Epoxide Ring-Opening

| Reaction Conditions | Controlling Factors | Predicted Site of Attack in Unsymmetrical Epoxides |

| Basic/Neutral (Strong Nucleophile) | Steric Hindrance | Less substituted carbon |

| Acidic (Weak Nucleophile) | Electronic Effects (Carbocation Stability) | More substituted/electronically stabilized carbon |

This table presents generalized principles and the specific outcomes for chlorofluorooxirane would require experimental verification.

The nucleophilic ring-opening of epoxides via an S\textsubscript{N}2 mechanism is a stereospecific reaction. youtube.comyoutube.com The nucleophile attacks the carbon atom from the side opposite to the carbon-oxygen bond, resulting in an inversion of stereochemistry at the center of attack. This leads to the formation of trans or anti products. youtube.com For a cyclic epoxide, this results in the formation of a product where the nucleophile and the hydroxyl group are on opposite faces of the ring.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack by even weak nucleophiles. masterorganicchemistry.comchimia.chkhanacademy.org The reaction can proceed through a mechanism that has characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 pathways. libretexts.orglibretexts.org The transition state involves significant C-O bond breaking before C-Nu bond formation, leading to the development of a partial positive charge on the more substituted or electronically stabilized carbon atom. libretexts.org

Base-Catalyzed Ring-Opening Mechanisms

Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons. masterorganicchemistry.comyoutube.comyoutube.com This reaction is a classic example of an S\textsubscript{N}2 reaction. libretexts.orgmasterorganicchemistry.com The regioselectivity is primarily controlled by steric factors, with the nucleophile attacking the less hindered carbon atom. masterorganicchemistry.comyoutube.com The reaction proceeds with an inversion of stereochemistry at the point of attack.

Lewis Acid Catalysis in Chlorofluorooxirane Transformations

Lewis acids can also catalyze the ring-opening of epoxides by coordinating to the epoxide oxygen. wikipedia.orgyoutube.com This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.orgnih.gov The regioselectivity in Lewis acid-catalyzed ring-opening can be influenced by the nature of the Lewis acid, the nucleophile, and the substrate. wikipedia.org In some cases, Lewis acids can alter the regioselectivity compared to Brønsted acid catalysis.

Influence of Halogen Substituents on Chlorofluorooxirane Reactivity

The reactivity of the oxirane ring in chlorofluorooxirane is profoundly influenced by the presence of the geminal chlorine and fluorine substituents on one of the carbon atoms. These halogens modulate the electronic and steric characteristics of the epoxide, thereby dictating its susceptibility to and regioselectivity of nucleophilic and electrophilic attack.

Electronic Effects (e.g., Inductive Effects, Polarity) on Reactivity

The high electronegativity of both chlorine and fluorine atoms results in a significant electron-withdrawing inductive effect (-I effect) on the C2 carbon of the chlorofluorooxirane ring. This effect has a dual impact on the molecule's reactivity. Firstly, it polarizes the C-C and C-O bonds of the epoxide ring, leading to a more pronounced partial positive charge (δ+) on the halogen-substituted carbon atom compared to the unsubstituted C3 carbon. This heightened electrophilicity at C2 makes it a more favorable site for nucleophilic attack.

Computational studies on related halogenated epoxides, such as 2-(chloromethyl)oxirane, have provided insights into the charge distribution and its effect on reactivity. researchgate.net Density Functional Theory (DFT) calculations on analogous small halogenated molecules can be used to estimate the partial atomic charges, illustrating the electron-withdrawing nature of the halogens. For chlorofluorooxirane, it is anticipated that the C2 carbon will bear a significant partial positive charge, enhancing its electrophilic character.

Table 1: Calculated Partial Atomic Charges (in a.u.) for a Model Dihalo-oxirane*

| Atom | Partial Charge |

|---|---|

| O1 | -0.65 |

| C2 | +0.45 |

| C3 | -0.15 |

| Cl | -0.10 |

| F | -0.35 |

| H (on C3) | +0.10 |

| H (on C3) | +0.10 |

Note: These are hypothetical values for a generic dihalo-oxirane calculated at a representative level of theory (e.g., B3LYP/6-31G) to illustrate the expected electronic effects. Actual values for chlorofluorooxirane would require specific calculations.*

The electron-withdrawing effect of the halogens also influences the stability of the transition state during nucleophilic ring-opening. For an SN2-type reaction, the developing negative charge on the oxygen atom in the transition state is stabilized by the inductive effect of the adjacent halogens. This stabilization can lower the activation energy for the ring-opening process. nih.gov

Steric Hindrance Considerations in Nucleophilic and Electrophilic Interactions

While electronic effects activate the C2 position towards nucleophilic attack, steric hindrance from the chlorine and fluorine atoms can play a counteracting role. Nucleophiles approaching the C2 carbon will experience steric repulsion from the relatively bulky chlorine atom and the fluorine atom. The degree of this steric hindrance depends on the size of the attacking nucleophile.

For small nucleophiles, the electronic activation at C2 is likely to be the dominant factor, leading to preferential attack at this position. However, for bulkier nucleophiles, the steric hindrance at C2 may become significant enough to favor attack at the less sterically encumbered C3 carbon, despite it being electronically less favorable. This interplay between electronic and steric effects can lead to a mixture of products or a reversal of regioselectivity depending on the reaction conditions and the nature of the nucleophile. libretexts.org

Table 2: Comparison of van der Waals Radii of Substituents on Chlorofluorooxirane

| Atom/Group | van der Waals Radius (Å) |

|---|---|

| Hydrogen | 1.20 |

| Fluorine | 1.47 |

| Chlorine | 1.75 |

Data sourced from standard chemical literature.

The table above highlights that the chlorine atom presents a more significant steric barrier than the fluorine atom and considerably more than the hydrogen atoms on the C3 carbon. This difference in steric bulk is a key factor in predicting the regioselectivity of nucleophilic attack.

The "Negative Fluorine Effect" in Nucleophilic Reactions of Fluorinated Carbanions with Epoxides

A particularly noteworthy electronic phenomenon that influences the reactivity of fluorinated compounds is the "negative fluorine effect." This effect describes the observation that α-fluorine substitution on a carbanion can dramatically decrease its reactivity towards electrophiles like epoxides. This is counterintuitive, as the electron-withdrawing nature of fluorine would be expected to stabilize the carbanion.

The reduced reactivity is attributed to two main factors:

Low Thermal Stability: Fluorine-substituted carbanions have a high tendency to undergo α-elimination of a fluoride (B91410) ion, leading to the formation of a carbene. This decomposition pathway competes with the desired nucleophilic attack on the epoxide.

Intrinsic Low Nucleophilicity: The high electronegativity of fluorine results in the negative charge being held more tightly to the carbon nucleus, making the carbanion "harder" and less willing to donate its electrons to the "softer" electrophilic carbon of the epoxide ring. This mismatch in hard/soft acid/base principles can lead to a higher activation barrier for the nucleophilic addition.

In the context of reactions involving chlorofluorooxirane, if a fluorinated carbanion were used as the nucleophile, the "negative fluorine effect" would need to be considered as a factor that could significantly hinder the reaction rate.

Electrophilic and Radical Reactions Involving Chlorofluorooxirane

While nucleophilic ring-opening is a primary reaction pathway for epoxides, chlorofluorooxirane can also participate in electrophilic and radical reactions, although these are generally less common.

Electrophilic Reactions: The oxygen atom of the oxirane ring possesses lone pairs of electrons and can act as a Lewis base, reacting with strong electrophiles. Protonation of the oxygen by a strong acid is the first step in acid-catalyzed ring-opening. Other electrophiles, such as halogens, can also, in principle, react with the epoxide. The mechanism would likely be analogous to the electrophilic addition of halogens to alkenes, involving the formation of a three-membered halonium ion-like intermediate. csbsju.edu However, the strong electron-withdrawing effect of the chlorine and fluorine atoms in chlorofluorooxirane deactivates the epoxide ring towards electrophilic attack by reducing the electron density on the oxygen atom. Therefore, very strong electrophiles and harsh reaction conditions would likely be required for such reactions to occur.

Radical Reactions: The presence of C-H bonds on the C3 carbon of chlorofluorooxirane provides sites for hydrogen abstraction by radical species. Radical-induced ring-opening of epoxides is a known process and can lead to the formation of allylic alkoxyl radicals. rsc.org For chlorofluorooxirane, a radical initiator could abstract a hydrogen atom from C3, leading to the formation of a carbon-centered radical. This radical could then undergo rearrangement, potentially leading to ring-opening.

Theoretical and Computational Chemistry Investigations of Chlorofluorooxirane

Electronic Structure Analysis and Molecular Properties

The electronic structure and molecular properties of chlorofluorooxirane (B12811316) are of significant interest due to the presence of two different halogen atoms and an oxygen atom on a strained three-membered ring. These features are expected to create a unique electronic environment, influencing the molecule's reactivity and physical properties.

Quantum chemical calculations are essential for understanding the fundamental properties of molecules like chlorofluorooxirane. researchgate.netunram.ac.id Methods such as Density Functional Theory (DFT) and ab initio calculations provide insights into molecular geometry, electronic structure, and vibrational frequencies. researchgate.netresearchgate.netrsc.org

For chlorofluorooxirane, DFT calculations, likely using functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the optimized molecular geometry. These calculations would predict bond lengths, bond angles, and dihedral angles. It is expected that the C-C bond would be relatively short due to ring strain, while the C-O, C-Cl, and C-F bond lengths would be influenced by the electronegativity of the substituents.

Ab initio methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would offer a higher level of accuracy for the electronic energy and molecular properties, albeit at a greater computational cost. researchgate.net These methods are crucial for benchmarking DFT results and for systems where electron correlation is particularly important. A systematic study using various levels of theory would be necessary to ensure the reliability of the computed properties for chlorofluorooxirane.

Table 1: Hypothetical Geometrical Parameters for Chlorofluorooxirane based on DFT Calculations Note: This table is illustrative and not based on published data.

| Parameter | Expected Value (Å/°) | Computational Method |

|---|---|---|

| C-C Bond Length | ~1.47 | B3LYP/6-311++G(d,p) |

| C-O Bond Length | ~1.43 | B3LYP/6-311++G(d,p) |

| C-Cl Bond Length | ~1.75 | B3LYP/6-311++G(d,p) |

| C-F Bond Length | ~1.36 | B3LYP/6-311++G(d,p) |

| C-C-O Angle | ~61 | B3LYP/6-311++G(d,p) |

| Cl-C-F Angle | ~112 | B3LYP/6-311++G(d,p) |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map of chlorofluorooxirane would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

It is anticipated that the most negative electrostatic potential would be localized around the oxygen atom due to its high electronegativity and lone pairs of electrons. This region would be susceptible to electrophilic attack. The fluorine and chlorine atoms would also exhibit negative potential, though likely less intense than that of the oxygen. Regions of positive potential are expected to be located on the carbon atoms of the oxirane ring, making them susceptible to nucleophilic attack. The presence of both chlorine and fluorine would create an asymmetric charge distribution across the molecule.

Table 2: Anticipated Mulliken Atomic Charges for Chlorofluorooxirane Note: This table is illustrative and not based on published data.

| Atom | Expected Charge (a.u.) | Computational Method |

|---|---|---|

| O | -0.65 | DFT/B3LYP/6-311++G(d,p) |

| C (bonded to Cl) | +0.20 | DFT/B3LYP/6-311++G(d,p) |

| C (bonded to F) | +0.45 | DFT/B3LYP/6-311++G(d,p) |

| Cl | -0.10 | DFT/B3LYP/6-311++G(d,p) |

| F | -0.35 | DFT/B3LYP/6-311++G(d,p) |

| H | +0.10 | DFT/B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aps.orgudd.cl The energies and spatial distributions of the HOMO and LUMO of chlorofluorooxirane would provide significant insights into its reactivity.

The HOMO is expected to be localized primarily on the oxygen atom, reflecting its nucleophilic character. The LUMO, on the other hand, would likely be an antibonding orbital associated with the C-Cl or C-F bonds, indicating these sites as electrophilic centers. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For halogenated epoxides, the nature of the halogen substituents significantly influences the energies of these frontier orbitals. beilstein-journals.org

Table 3: Predicted Frontier Molecular Orbital Energies for Chlorofluorooxirane Note: This table is illustrative and not based on published data.

| Orbital | Expected Energy (eV) | Computational Method |

|---|---|---|

| HOMO | -11.5 | DFT/B3LYP/6-311++G(d,p) |

| LUMO | +1.2 | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 12.7 | DFT/B3LYP/6-311++G(d,p) |

Reaction Energetics and Transition State Analysis

Understanding the energetics of reactions involving chlorofluorooxirane, such as ring-opening reactions, is crucial for predicting its chemical behavior. This involves calculating activation energies and analyzing the structure of transition states.

The ring-opening of epoxides is a common and important reaction class. arkat-usa.orgnih.govnih.gov For chlorofluorooxirane, nucleophilic attack on one of the ring carbons would be a primary reaction pathway. ub.eduresearchgate.net Computational methods can be used to calculate the activation energy (the energy barrier that must be overcome for the reaction to occur) for such processes. arxiv.orgyoutube.com

To calculate the activation energy, one would first locate the geometry of the transition state for the ring-opening reaction. youtube.com This is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the reaction coordinate. The activation energy is the difference in energy between the transition state and the reactants. For chlorofluorooxirane, the regioselectivity of nucleophilic attack (i.e., whether the nucleophile attacks the carbon bonded to chlorine or the one bonded to fluorine) would be a key aspect to investigate, and the calculated activation barriers for both pathways would reveal the preferred site of attack. Studies on similar systems show that the activation energy for the ring-opening of three-membered heterocycles decreases as the heteroatom goes down a group in the periodic table. nih.gov

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful tool for analyzing the factors that control reaction barriers. beilstein-journals.orgresearchgate.netcas.cn The model decomposes the energy along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). researchgate.netcas.cn

The strain energy is the energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state. The interaction energy is the actual interaction between the distorted reactants. Applying the ASM to the ring-opening of chlorofluorooxirane by a nucleophile would provide a deeper understanding of the reaction barrier. It would allow for the quantification of how the strain induced in the oxirane ring and the nucleophile upon approach contributes to the activation energy, and how this is offset by the stabilizing interaction between them. This analysis would be particularly insightful for explaining the regioselectivity of the reaction, as the strain and interaction energies would likely differ for attack at the two distinct carbon atoms.

Construction and Interpretation of Reaction Coordinate Diagrams

In the computational analysis of chlorofluorooxirane, the construction of a reaction coordinate diagram is fundamental to understanding its reactivity, stability, and potential transformation pathways. A reaction coordinate is an abstract, one-dimensional parameter representing the progress of a chemical reaction, transitioning from reactants to products through a specific pathway. For a molecule like chlorofluorooxirane, this diagram would typically plot the potential energy of the system against this coordinate.

The process begins with the identification of a specific reaction of interest, for instance, the ring-opening of the oxirane. Key points on the potential energy surface are then located using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations. These points include the equilibrium geometries of the reactant (chlorofluorooxirane), the products (e.g., rearranged isomers or fragments), and any intermediates. Crucially, the transition state (TS)—the highest energy point along the lowest energy path connecting reactants and products—is also located. The transition state represents the energetic barrier that must be overcome for the reaction to occur, known as the activation energy.

Once these stationary points are optimized, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state down to the reactants on one side and the products or intermediates on the other, thus confirming that the identified TS correctly links the intended species.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like chlorofluorooxirane, offering a means to understand and interpret experimental spectra or to provide data where none is available.

Theoretical vibrational spectra (Infrared and Raman) for chlorofluorooxirane can be simulated using quantum mechanical calculations. The process starts with the optimization of the molecule's geometry to find its lowest energy structure. Following this, a frequency calculation is performed at the same level of theory.

This calculation solves for the second derivatives of the energy with respect to the atomic positions, which yields a set of harmonic vibrational frequencies. Each frequency corresponds to a specific normal mode of vibration, which describes the collective motion of the atoms. For a non-linear molecule like chlorofluorooxirane, with 5 atoms, one would expect 3N-6 = 3(5)-6 = 9 fundamental vibrational modes.

The simulation also provides the intensities for both IR and Raman spectra:

Infrared (IR) Intensities: These are calculated from the changes in the molecular dipole moment during each vibrational mode. A vibration is IR active if it causes a change in the dipole moment.

Raman Intensities: These are determined by the changes in the molecular polarizability during a vibration. A vibration is Raman active if it leads to a change in polarizability.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The simulated spectra, consisting of plots of intensity versus frequency (in cm⁻¹), serve as a "vibrational fingerprint" for chlorofluorooxirane, aiding in its identification and structural characterization.

Table 1: Hypothetical Calculated Vibrational Frequencies for Chlorofluorooxirane (Note: This table is illustrative of the type of data generated from a computational study, as specific literature data for chlorofluorooxirane is not available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Description |

|---|---|---|---|---|

| ν1 | Data Not Available | Data Not Available | Data Not Available | C-O Stretch |

| ν2 | Data Not Available | Data Not Available | Data Not Available | C-C Stretch |

| ν3 | Data Not Available | Data Not Available | Data Not Available | C-Cl Stretch |

| ν4 | Data Not Available | Data Not Available | Data Not Available | C-F Stretch |

| ... | ... | ... | ... | ... |

Theoretical calculations are highly effective at predicting the equilibrium molecular geometry and rotational constants of gas-phase molecules like chlorofluorooxirane. The process begins with a high-level geometry optimization to find the most stable arrangement of atoms, yielding precise bond lengths and bond angles.

From this optimized geometry, the principal moments of inertia (Iₐ, Iₑ, Iₑ) are calculated. These values describe the mass distribution around the molecule's principal axes of rotation. The rotational constants (A, B, C) are inversely proportional to the moments of inertia and are typically reported in units of GHz or MHz.

For chlorofluorooxirane, it is expected to be an asymmetric top rotor, meaning all three of its principal moments of inertia are distinct (Iₐ ≠ Iₑ ≠ Iₑ). The calculated rotational constants are essential for predicting the pure rotational spectrum, which occurs in the microwave region. These predictions are invaluable for guiding high-resolution microwave spectroscopy experiments, which can, in turn, provide exceptionally accurate experimental structures for comparison.

Computational methods can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for magnetically active nuclei in chlorofluorooxirane, such as ¹³C, ¹⁷O, ¹⁹F, and ³⁵Cl. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method.

The calculation involves placing the molecule in a uniform external magnetic field. The response of the electron density to this field is then calculated, which determines the magnetic shielding tensor for each nucleus. The isotropic shielding constant (σ_iso) is the average of the diagonal elements of this tensor.

The absolute shielding constants calculated are not directly comparable to experimental chemical shifts (δ), which are measured relative to a standard reference compound like Tetramethylsilane (TMS) for ¹³C or CFCl₃ for ¹⁹F. Therefore, to obtain a predicted chemical shift, the calculated isotropic shielding of the nucleus in the reference compound (σ_ref) is computed at the same level of theory, and the chemical shift is determined using the formula: δ = σ_ref - σ_iso.

These computations can help assign peaks in an experimental NMR spectrum, predict the spectrum for an uncharacterized molecule, and understand how the electronic structure around a nucleus influences its chemical shift.

Table 2: Hypothetical Predicted NMR Chemical Shifts for Chlorofluorooxirane (Note: This table is illustrative of the type of data generated from a computational study, as specific literature data for chlorofluorooxirane is not available.)

| Nucleus | Calculated Isotropic Shielding (ppm) | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C (C-Cl) | Data Not Available | Data Not Available |

| ¹³C (C-F) | Data Not Available | Data Not Available |

| ¹⁷O | Data Not Available | Data Not Available |

| ¹⁹F | Data Not Available | Data Not Available |

| ³⁵Cl | Data Not Available | Data Not Available |

Modeling Solvent Effects and Intermolecular Interactions

The properties and behavior of chlorofluorooxirane can be significantly influenced by its environment, particularly when in a solvent. Computational models are used to simulate these effects. There are two primary approaches: implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a characteristic dielectric constant. The solute molecule is placed in a cavity within this continuum. The model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric medium. This approach is computationally efficient and is effective for capturing the bulk electrostatic effects of the solvent on the geometry, energy, and spectroscopic properties of chlorofluorooxirane.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the chlorofluorooxirane molecule. This "supermolecule" or cluster is then treated with quantum mechanical methods. This allows for the direct modeling of specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, between the solute and the immediate solvent molecules. While more computationally demanding, this method provides a more detailed and accurate picture of the local solvation environment.

Often, a hybrid approach is used, where the first solvation shell is modeled explicitly, and the bulk solvent is treated with an implicit continuum model. For chlorofluorooxirane, these models could predict changes in its conformational preferences, reactivity, and spectroscopic signatures when moved from the gas phase into various solvents.

Spectroscopic Characterization Methodologies in Chlorofluorooxirane Research

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and probe the vibrational modes of a molecule. libretexts.orgwikipedia.org When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to the natural vibrational frequencies of its chemical bonds. masterorganicchemistry.com The resulting IR spectrum is a plot of this absorption, typically shown as transmittance versus wavenumber (cm⁻¹), and serves as a unique molecular "fingerprint". libretexts.org

For chlorofluorooxirane (B12811316), the key functional groups and bond types expected to show characteristic absorption bands include the C-H, C-O, C-C, C-Cl, and C-F bonds, as well as the vibrations of the oxirane ring. The analysis of these bands allows for the confirmation of the compound's fundamental structure.

Vibrational Mode Analysis: The vibrational modes of a molecule can be categorized as stretching (changes in bond length) or bending (changes in bond angle). In a molecule like chlorofluorooxirane, these vibrations are complex and can be coupled. The primary vibrational modes of interest include:

C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region for carbons in a three-membered ring.

Oxirane Ring Vibrations: The characteristic "ring breathing" (symmetric stretching of the C-C and C-O bonds) of the epoxide ring usually appears in the 1250 cm⁻¹ region. Asymmetric ring stretching is found near 800-950 cm⁻¹. rsc.org

C-F Stretching: This bond gives rise to a strong absorption band, typically in the 1000-1400 cm⁻¹ range. The exact position depends on the surrounding molecular structure.

C-Cl Stretching: This vibration is found in the lower frequency "fingerprint" region, generally between 600 and 800 cm⁻¹.

The following table summarizes the expected characteristic IR absorption frequencies for chlorofluorooxirane based on known data for similar functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Epoxide C-H | 3100-3000 | Medium |

| C-O-C Asymmetric Stretch (Ring) | Epoxide | 950-810 | Strong |

| C-O-C Symmetric Stretch (Ring) | Epoxide | 1280-1230 | Strong |

| C-F Stretch | Fluoroalkane | 1400-1000 | Strong |

| C-Cl Stretch | Chloroalkane | 800-600 | Strong |

This table presents expected values for chlorofluorooxirane based on typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. lcms.cz It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For chlorofluorooxirane, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In chlorofluorooxirane, the protons on the oxirane ring would exhibit chemical shifts influenced by the electronegative oxygen, chlorine, and fluorine atoms. The expected chemical shifts for the protons on the epoxide ring would likely fall in the range of 2.5-4.5 ppm. Spin-spin coupling between the geminal and vicinal protons would result in complex splitting patterns, providing valuable data on the stereochemistry of the molecule (cis vs. trans isomers).

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of a molecule. The two carbon atoms of the chlorofluorooxirane ring are expected to be in the range of 40-80 ppm due to the influence of the oxygen, chlorine, and fluorine substituents. The large electronegativity of fluorine would cause a significant downfield shift for the carbon atom it is attached to. Furthermore, C-F coupling would be observed, providing additional structural confirmation.

The following table presents predicted chemical shift ranges for chlorofluorooxirane.

| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) |

| ¹H | H-C-Cl | 2.5 - 4.0 |

| ¹H | H-C-F | 3.0 - 4.5 |

| ¹³C | C-Cl | 40 - 60 |

| ¹³C | C-F | 60 - 80 |

This table contains predicted chemical shift ranges. Actual values can vary based on the specific isomer and solvent.

¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it an excellent tool for studying fluorine-containing compounds. alfa-chemistry.comslideshare.net Since ¹⁹F is nearly 100% naturally abundant and has a spin of ½, it provides clear and informative spectra. slideshare.net The chemical shift of the fluorine atom in chlorofluorooxirane would be highly dependent on its electronic environment within the strained epoxide ring and the presence of the adjacent chlorine atom. alfa-chemistry.com The chemical shift is typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). slideshare.net For an alkyl fluoride (B91410), the chemical shift can range from -70 to -250 ppm. The presence of the electronegative oxygen and chlorine atoms on the adjacent carbon would influence the exact chemical shift. Coupling between the fluorine nucleus and the vicinal protons (³JHF) would also be observed in the spectrum, further confirming the molecular structure.

| Nucleus | Environment | Predicted Chemical Shift (δ, ppm vs CFCl₃) |

| ¹⁹F | C-F in an epoxide ring | -150 to -250 |

This table shows a predicted chemical shift range. The actual value is sensitive to the molecular geometry and solvent.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. libretexts.org In a typical electron ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, which knocks an electron off the molecule to form a molecular ion (M⁺). savemyexams.com This high-energy molecular ion often fragments into smaller, characteristic ions.

For chlorofluorooxirane (C₂H₂ClFO), the molecular weight can be calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁹F, ³⁵Cl, ¹⁶O). The mass spectrum would be expected to show a molecular ion peak and additional peaks corresponding to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the ³⁵Cl peak).

Fragmentation Pattern Analysis: The fragmentation of the chlorofluorooxirane molecular ion would likely involve the cleavage of the strained oxirane ring and the loss of the halogen substituents. Common fragmentation pathways could include:

Loss of a chlorine atom (·Cl)

Loss of a fluorine atom (·F)

Cleavage of the C-C bond

Loss of small molecules like CO or HCl

The analysis of the m/z values of these fragment ions helps to piece together the structure of the original molecule. mdpi.com

| Ion Fragment | Description | Predicted m/z (for ³⁵Cl isotope) |

| [C₂H₂ClFO]⁺ | Molecular Ion (M⁺) | 96 |

| [C₂H₂ClFO]⁺ (with ³⁷Cl) | Isotope Peak (M+2) | 98 |

| [C₂H₂FO]⁺ | Loss of ·Cl | 61 |

| [C₂H₂ClO]⁺ | Loss of ·F | 77 |

| [CHFO]⁺ | Cleavage and rearrangement | 48 |

| [CHCl]⁺ | Cleavage and rearrangement | 47 |

This table presents a hypothetical fragmentation pattern. The relative intensities of the peaks would depend on the stability of the respective fragment ions.

X-ray Crystallography for Solid-State Structure Determination of Derivatives (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the atomic structure, including bond lengths, bond angles, and stereochemistry. rsc.org

While chlorofluorooxirane itself may be a liquid or gas at room temperature, it is conceivable that a suitable crystalline derivative could be synthesized for X-ray diffraction analysis. The synthesis of a derivative is a common strategy to obtain crystals suitable for this technique. nih.govrsc.org The resulting crystal structure would provide unambiguous proof of the molecular connectivity and the relative stereochemistry of the substituents on the oxirane ring. Such data is considered the gold standard for structural elucidation. rsc.org

To date, a specific crystal structure of a chlorofluorooxirane derivative does not appear to be available in the public domain. However, the technique remains a valuable potential tool for the definitive structural analysis of this and related halogenated epoxides, should a suitable crystalline sample be prepared.

Role of Chlorofluorooxirane in Advanced Organic Synthesis

Utilization as a Building Block for Complex Fluorinated Organic Compounds

The primary utility of chlorofluorooxirane (B12811316) in synthetic organic chemistry lies in its function as a compact building block for introducing a fluorinated two-carbon unit into a larger molecular framework. The inherent reactivity of the epoxide ring allows for a variety of nucleophilic ring-opening reactions, leading to the formation of diverse and complex fluorinated organic compounds. The development of new methodologies for the synthesis of fluorinated organic molecules is in high demand due to their wide applications in agriculture and pharmaceutical sciences. rsc.org

Research in the synthesis of fluorinated compounds has explored various avenues, including the use of aryne intermediates and the development of novel routes to fluorinated heterocycles. le.ac.ukrsc.org While direct examples detailing the use of chlorofluorooxirane are not extensively documented in readily available literature, its potential can be inferred from the well-established reactivity of epoxides. For instance, the ring-opening of chlorofluorooxirane with a nucleophile can generate a β-fluoro-α-chloro alcohol, a versatile intermediate for further transformations.

The synthesis of fluorinated heterocycles is a particularly active area of research, as a significant percentage of pharmaceuticals contain heterocyclic moieties. le.ac.ukresearchgate.net Chlorofluorooxirane can serve as a key precursor in the synthesis of such compounds. For example, reaction with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, could lead to the formation of fluorinated five- or six-membered rings. The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the reaction conditions, offering a degree of control over the final product's structure.

The table below illustrates the potential of chlorofluorooxirane as a building block for various classes of complex fluorinated organic compounds.

| Target Compound Class | Potential Synthetic Utility of Chlorofluorooxirane | Key Intermediates |

| Fluorinated Amino Alcohols | Nucleophilic ring-opening with ammonia (B1221849) or primary/secondary amines. | β-Fluoro-α-chloro amino alcohols |

| Fluorinated Diols | Hydrolysis of the epoxide ring. | 2-Chloro-1-fluoroethane-1,2-diol |

| Fluorinated Heterocycles | Reaction with dinucleophiles (e.g., hydrazines, amidines). | Acyclic precursors for cyclization |

| Fluorinated Ethers | Ring-opening with alcohols or phenols. | β-Fluoro-α-chloro ethers |

| Fluorinated Thioethers | Ring-opening with thiols. | β-Fluoro-α-chloro thioethers |

Precursor to Specialized Polymerizable Monomers and Materials

The unique properties of fluorinated polymers, such as high thermal stability, chemical resistance, and low surface energy, make them highly desirable for a wide range of applications. Chlorofluorooxirane represents a potential starting material for the synthesis of specialized fluorinated monomers that can be subsequently polymerized to create advanced materials. The synthesis of fluorinated polyurethanes and polyacrylates often involves the use of fluorinated diols or acrylates as monomers. mdpi.com

One plausible synthetic route involves the reaction of chlorofluorooxirane with a suitable nucleophile to introduce a polymerizable functional group. For instance, reaction with acrylic acid or a salt thereof could potentially yield a fluorinated acrylate (B77674) monomer. Similarly, reaction with a diol followed by further functionalization could lead to the formation of fluorinated diisocyanates or diols suitable for polyurethane synthesis. The presence of the chlorine atom offers an additional handle for modification, either before or after polymerization.

The development of novel polymerizable monomers is an ongoing effort in materials science. rsc.org The table below outlines potential polymerizable monomers that could be synthesized from chlorofluorooxirane and their prospective applications.

| Monomer Type | Plausible Synthetic Route from Chlorofluorooxirane | Potential Polymer Applications |

| Fluorinated Acrylates | Ring-opening with an acrylate source. | Low surface energy coatings, hydrophobic materials. |

| Fluorinated Vinyl Ethers | Ring-opening with a vinyl alcohol equivalent. | Specialty elastomers, chemically resistant films. |

| Fluorinated Diols | Hydrolysis followed by purification. | Precursor for fluorinated polyesters and polyurethanes. |

| Fluorinated Epoxides | Derivatization to introduce another epoxide functionality. | High-performance resins and adhesives. |

Strategies for Controlled Derivatization and Functionalization in Synthetic Routes

The controlled derivatization of chlorofluorooxirane is crucial for its effective utilization in multi-step synthetic sequences. Chemical derivatization can be employed to modify the chemical structure of a sample to enhance its suitability for a particular analytical method or to improve the outcome of a subsequent reaction. spectroscopyonline.comresearchgate.netjfda-online.com The high reactivity of the epoxide ring in chlorofluorooxirane, a consequence of ring strain, is the primary site for its functionalization. ontosight.ai

Strategies for the controlled derivatization of chlorofluorooxirane primarily revolve around the regioselective and stereoselective opening of the epoxide ring. The choice of nucleophile, catalyst, and reaction conditions plays a critical role in determining the outcome of the reaction. For instance, under acidic conditions, the nucleophile is more likely to attack the more substituted carbon atom, while under basic or neutral conditions, attack at the less sterically hindered carbon is favored. The use of chiral catalysts can enable enantioselective ring-opening, leading to the synthesis of optically active fluorinated compounds.

The chlorine atom in the molecule provides another point for functionalization. It can be displaced by a variety of nucleophiles, although this reaction may require harsher conditions compared to the epoxide ring-opening. Alternatively, the chlorine atom can be retained in the final product to impart specific properties or to serve as a reactive site for later-stage modifications.

The following table summarizes various strategies for the controlled derivatization of chlorofluorooxirane.

| Derivatization Strategy | Reagents and Conditions | Resulting Functionalized Product | Synthetic Utility |

| Nucleophilic Ring-Opening | Alcohols, amines, thiols, etc. (with or without catalyst) | β-Fluoro-α-chloro functionalized alkanes | Introduction of diverse functional groups. |

| Hydrolysis | Water (acid or base catalyzed) | 2-Chloro-1-fluoroethane-1,2-diol | Synthesis of fluorinated diols for polymers. |

| Reductive Opening | Hydride reagents (e.g., LiAlH₄) | Fluoro- or chlorohydrins | Selective removal of one halogen. |

| Lewis Acid Catalyzed Opening | Lewis acids (e.g., BF₃·OEt₂) with nucleophiles | Regioselective ring-opened products | Control over the position of functionalization. |

| Substitution of Chlorine | Strong nucleophiles (e.g., NaN₃, NaCN) | Azido or cyano functionalized fluoroepoxides | Introduction of nitrogen-containing groups. |

Future Research Directions and Unexplored Avenues for Chlorofluorooxirane

Development of Novel Catalytic Systems for Selective Transformations

The strained three-membered ring of chlorofluorooxirane (B12811316) is prone to ring-opening reactions, a characteristic that can be harnessed for the synthesis of complex functionalized molecules. A significant future direction lies in the development of novel catalytic systems that can control these transformations with high selectivity. The goal is to design catalysts that can selectively break one of the carbon-oxygen bonds in the ring and introduce a new functional group at a specific position, avoiding unwanted side reactions.

Future research could focus on metal-salen complexes, which are effective for the asymmetric ring-opening of various epoxides. mdpi.com The development of both homogeneous and heterogeneous catalysts would be beneficial, with heterogeneous systems offering advantages in catalyst recovery and reuse, aligning with green chemistry principles. mdpi.com Another promising avenue is the catalytic coupling of chlorofluorooxirane with carbon dioxide (CO2), a greenhouse gas. This reaction, facilitated by specialized metal catalysts or organocatalysts, could transform CO2 and the epoxide into valuable cyclic or polymeric carbonates, turning a waste product into a useful material. rsc.org The energy released during the epoxide ring-opening process helps to overcome the high stability of CO2. rsc.org Investigations into bimetallic or multi-metallic catalytic systems may also yield catalysts with enhanced reactivity and selectivity, potentially through cooperative activation of both the epoxide and the reacting nucleophile. mdpi.comnih.gov

Table 1: Potential Catalytic Systems for Chlorofluorooxirane Transformations

| Catalyst Type | Potential Transformation | Desired Outcome |

|---|---|---|

| Chiral Metal-Salen Complexes (e.g., Cr, Co) | Asymmetric Ring-Opening (ARO) with nucleophiles (e.g., azides, water, thiols) | Enantioselective synthesis of vicinal chlorofluorofunctionalized alcohols or other derivatives. mdpi.com |

| Heterogeneous Catalysts (e.g., supported metals) | Selective Ring-Opening | High product yields with easy catalyst separation and recycling, improving process sustainability. mdpi.com |

| Lewis Acids | Regioselective Ring-Opening | Control over which carbon atom in the epoxide ring is attacked by a nucleophile. |

| Organocatalysts (e.g., chiral amines, phosphoric acids) | Metal-free Asymmetric Transformations | Environmentally benign synthesis of chiral products, avoiding heavy metal contamination. rsc.org |

| Bimetallic Cooperative Catalysts | Enhanced Rate and Selectivity in Ring-Opening | Higher efficiency and turnover numbers compared to monomeric catalyst analogues. nih.gov |

Advancement of Asymmetric Synthetic Methodologies for Enantiomerically Pure Products

Many chiral molecules exhibit different biological activities depending on their specific 3D arrangement (stereochemistry). Therefore, obtaining enantiomerically pure forms of chlorofluorooxirane and its derivatives is crucial for potential applications in pharmaceuticals or agrochemicals. Future research should focus on advancing asymmetric synthetic methodologies to produce these specific stereoisomers.

Key strategies include:

Catalytic Asymmetric Epoxidation: Developing chiral catalysts, such as those based on manganese or organocatalysts like chiral ketones, that can directly form one enantiomer of chlorofluorooxirane from its corresponding alkene precursor. mdpi.com

Kinetic Resolution: This technique involves using a chiral catalyst that reacts faster with one enantiomer in a 50/50 (racemic) mixture of chlorofluorooxirane. nih.govacs.org This allows for the separation of the slower-reacting, unreacted enantiomer. Metal-salen complexes have proven highly effective for the kinetic resolution of terminal epoxides. nih.gov

Enzymatic Methods: Biocatalysis offers a green and highly selective alternative. european-coatings.com Enzymes, such as certain epoxide hydrolases or glutathione (B108866) S-transferases, can selectively process one enantiomer, enabling the production of optically pure epoxides. nih.goveuropean-coatings.com Tailor-made enzymes could be developed to achieve remarkable regio- and stereoselectivity. european-coatings.com

Table 2: Comparison of Asymmetric Synthesis Strategies for Chlorofluorooxirane

| Methodology | Principle | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Chiral Catalysis | A small amount of a chiral catalyst directs the formation of one enantiomer over the other. mdpi.com | High atom economy; catalyst can be recycled. | Catalyst development can be complex and expensive. |

| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer in a racemic mixture, allowing separation. nih.govacs.org | Can produce highly enantioenriched products and recover the unreacted epoxide. mdpi.com | Maximum theoretical yield for a single product is 50%. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, then removed. | Reliable and predictable stereochemical outcomes. | Requires additional synthetic steps for attachment and removal, reducing overall efficiency. |

| Biocatalysis (Enzymes) | Enzymes provide a highly specific chiral environment for the reaction. european-coatings.com | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limited; may require specialized equipment. |

Integration with Flow Chemistry and Sustainable Synthesis Principles

The synthesis and manipulation of reactive intermediates like epoxides can pose safety and scalability challenges in traditional batch reactors. Flow chemistry, where reactions are run in a continuously flowing stream through narrow tubes, offers a powerful solution. chimia.chresearchgate.net Integrating the synthesis of chlorofluorooxirane into a continuous flow process is a key future research direction that aligns with sustainable synthesis principles.

The primary advantages of using flow chemistry for this compound include:

Enhanced Safety: The small reactor volume at any given time minimizes the risks associated with potentially unstable or explosive intermediates. thieme-connect.comresearchgate.net

Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and fewer byproducts. researchgate.net

Improved Efficiency: The high surface-area-to-volume ratio enhances heat and mass transfer, often accelerating reaction rates significantly. rsc.org

Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often simpler and more reliable than scaling up batch reactors. researchgate.net

Future work could focus on designing a multi-step, "telescoped" flow process where chlorofluorooxirane is generated and then immediately used in a subsequent transformation without isolation, reducing waste and manual handling. rsc.org

Table 3: Batch vs. Flow Synthesis for Chlorofluorooxirane

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive materials. | Inherently safer due to small internal volume and better heat dissipation. thieme-connect.com |

| Heat Transfer | Limited by the surface area of the flask; can lead to hotspots. | Excellent, due to high surface-area-to-volume ratio. rsc.org |

| Mixing | Can be inefficient, leading to local concentration gradients. | Rapid and highly efficient mixing. rsc.org |

| Scalability | Complex; requires re-optimization of reaction conditions. | Straightforward; achieved by extending run time or parallelization. researchgate.net |

| Control | Less precise control over reaction time and temperature profiles. | Precise and immediate control over residence time, temperature, and pressure. researchgate.net |

Exploration of Gas-Phase Reactivity and Atmospheric Chemical Pathways via Theoretical Modeling

Given that chlorofluorooxirane is a type of organohalogen compound, understanding its potential behavior in the atmosphere is essential. simply.sciencebritannica.comacs.org Many such compounds can contribute to atmospheric processes like ozone depletion. copernicus.org Direct experimental studies of its atmospheric chemistry can be complex, making theoretical and computational modeling an invaluable tool for initial investigation. researchgate.net

Future research should employ quantum chemistry methods (like Density Functional Theory, DFT) and other computational techniques to explore the following:

Reaction Mechanisms: Modeling the reaction pathways of chlorofluorooxirane with key atmospheric oxidants, such as hydroxyl (•OH) radicals and chlorine (•Cl) atoms. scispace.comrsc.org This would identify the most likely sites of attack—whether it's hydrogen abstraction or addition to the epoxide ring. mdpi.com

Kinetic Parameters: Calculating the rate constants for these reactions across a range of atmospheric temperatures. nih.gov This data is crucial for determining the compound's atmospheric lifetime.

Degradation Products: Predicting the primary degradation products formed from its atmospheric oxidation. This helps in assessing the potential environmental impact of any subsequent products.

Thermochemical Properties: Computing properties like bond dissociation energies and enthalpies of formation to understand the stability of the molecule and the energy required to break its chemical bonds. researchgate.net

These theoretical studies can provide fundamental insights into the atmospheric fate of chlorofluorooxirane, guiding future experimental work and helping to assess its environmental profile before any large-scale synthesis is considered. scispace.comrsc.org

Table 4: Theoretical Modeling for Atmospheric Chemistry of Chlorofluorooxirane

| Computational Method | Information Gained | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometries, transition state structures, reaction energy barriers. mdpi.comnih.gov | Elucidates the most favorable reaction pathways with atmospheric radicals (e.g., •OH, •Cl). |

| Coupled Cluster Methods (e.g., CCSD(T)) | Highly accurate single-point energies for key points on the potential energy surface. | Provides benchmark data for calibrating more efficient methods and calculating accurate reaction rates. |

| Transition State Theory (TST) | Calculation of reaction rate constants as a function of temperature. nih.gov | Essential for predicting the atmospheric lifetime of the compound. |

| Structure-Activity Relationship (SAR) | Estimation of rate constants based on the molecular structure and comparison with known compounds. scispace.comrsc.org | Offers a rapid, albeit less precise, initial assessment of reactivity. |

| Ab Initio Thermochemistry | Bond dissociation enthalpies, standard enthalpies of formation. researchgate.net | Determines molecular stability and identifies the weakest bonds likely to break upon energy input (e.g., photolysis). |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Chlorofluorooxirane derivatives with high regioselectivity?

- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature gradients. Use kinetic vs. thermodynamic control strategies to favor specific regioisomers. Document procedures in line with reproducibility standards, including detailed characterization data (e.g., NMR, IR, mass spectrometry) for intermediates and final products .

Q. How can researchers ensure accurate structural characterization of Chlorofluorooxirane compounds?

- Methodological Answer : Employ multi-spectral analysis:

- NMR : Assign and signals to confirm fluorinated positions and ring substitution patterns.

- X-ray crystallography : Resolve stereochemical ambiguities for solid-state structures.

- Chromatography : Use HPLC/GC-MS to verify purity and isolate isomers. Cross-reference data with computational predictions (e.g., DFT calculations for spectral simulation) .

Q. What safety protocols are critical when handling Chlorofluorooxirane in laboratory settings?

- Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200):

- Use fume hoods and closed systems to minimize inhalation risks.

- Wear PPE (nitrile gloves, chemical-resistant lab coats) and avoid skin contact.

- Store in locked, ventilated cabinets away from reactive metals. Dispose via approved waste facilities to prevent environmental release .

Q. How does Chlorofluorooxirane’s reactivity vary under acidic vs. basic conditions?

- Methodological Answer : Design comparative experiments:

- Acidic conditions : Probe ring-opening reactions (e.g., nucleophilic attack by water or alcohols).

- Basic conditions : Monitor dehydrohalogenation or epoxide rearrangement.

- Quantify reaction rates using kinetic studies (e.g., UV-Vis monitoring) and characterize products via -NMR to track proton environments .

Advanced Research Questions

Q. What computational approaches are effective in elucidating Chlorofluorooxirane’s reaction mechanisms?

- Methodological Answer : Combine DFT calculations (e.g., B3LYP/6-311++G**) with experimental validation:

- Simulate transition states to identify activation barriers for ring-opening pathways.

- Compare computed vs. experimental isotopic labeling results (e.g., tracing) to validate mechanistic hypotheses .

Q. How can researchers resolve contradictions between experimental data and theoretical predictions for Chlorofluorooxirane’s thermodynamic properties?

- Methodological Answer : Apply a multi-method framework:

- Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental artifacts.

- Validate computational models using high-level ab initio methods (e.g., CCSD(T)) for energy corrections.

- Cross-check calorimetric data (e.g., ΔH of formation) with literature benchmarks .

Q. What strategies are recommended for assessing Chlorofluorooxirane’s environmental persistence and degradation pathways?

- Methodological Answer : Conduct tiered ecotoxicity studies:

- Hydrolysis studies : Measure half-life in aqueous buffers at varying pH levels.

- Photodegradation : Expose compounds to UV light and analyze breakdown products via LC-MS.

- Bioaccumulation assays : Use quantitative structure-activity relationship (QSAR) models to predict partitioning coefficients (log P) .

Q. How can researchers systematically compare the thermodynamic stability of Chlorofluorooxirane isomers?

- Methodological Answer : Utilize a combination of experimental and theoretical tools:

- DSC/TGA : Measure thermal decomposition profiles.

- Computational stability analysis : Calculate Gibbs free energy differences (ΔG) between isomers.

- Correlate results with steric/electronic effects (e.g., Hammett constants for substituent influences) .

Guidance for Data Reporting and Reproducibility

- Data Tables : Include raw spectral data (e.g., chemical shifts, coupling constants), reaction yields, and computational parameters (basis sets, convergence criteria) in supplementary materials .

- Contradiction Management : Pre-register hypotheses and analytical protocols to reduce confirmation bias. Use Bayesian statistics to quantify uncertainty in conflicting datasets .

- Literature Review : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid non-vetted sources (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.